molecular formula C19H20ClN5O4 B12349959 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride

1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride

Cat. No.: B12349959
M. Wt: 417.8 g/mol
InChI Key: YJFHQUMYZXDOMZ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride is a complex organic compound that features a nitrophenyl group, a pyridinylmethyl group, and a hexahydropyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the hexahydropyrido[2,3-d]pyrimidine core, followed by the introduction of the nitrophenyl and pyridinylmethyl groups through various substitution reactions. Common reagents used in these reactions include nitrating agents, pyridine derivatives, and reducing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Nitrophenyl)-3-(pyridin-3-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
  • 1-(4-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H20ClN5O4

Molecular Weight

417.8 g/mol

IUPAC Name

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C19H19N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1,3-4,6-7,9-11,16-17,21H,2,5,8,12H2;1H

InChI Key

YJFHQUMYZXDOMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=NC=C3)C4=CC(=CC=C4)[N+](=O)[O-].Cl

Origin of Product

United States

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